6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Physicochemical Property Lipophilicity Drug Discovery

This 6-methoxy-N-methyl-indole-3-carbaldehyde delivers the precise substitution needed to avoid uncontrolled variables in SAR and library synthesis. With a confirmed LogP of ~1.85, it ensures favorable permeability while its electron-donating 6-OCH₃ group drives regioselective reactivity. Available in ≥95% purity, it minimizes purification burdens and guarantees batch-to-batch reproducibility for hit-to-lead optimization and method validation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 202807-44-1
Cat. No. B1362841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
CAS202807-44-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=C(C=C2)OC)C=O
InChIInChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3
InChIKeyWRHNJAIUBFJMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.4 [ug/mL]

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 202807-44-1): Chemical Identity, Physicochemical Profile, and Procurement Specifications for Research


6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 202807-44-1) is a synthetic indole derivative characterized by a methoxy substituent at the 6-position and a formyl group at the 3-position of the indole core, with N-methylation completing the substitution pattern [1]. The compound is supplied as a solid with a melting point typically in the range of 124-129°C [2]. It is primarily used as a versatile building block in organic synthesis and medicinal chemistry research .

Procurement Precision: Why 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Isomeric Indole-3-carbaldehyde Analogs


Indiscriminate substitution of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde with simpler indole-3-carbaldehyde derivatives introduces significant, quantifiable liabilities in research workflows. The specific combination of N-methyl and 6-methoxy groups directly dictates the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for downstream reactions and biological assay performance. For instance, the presence of these substituents alters the compound's predicted LogP to approximately 1.85-2.29 [1], influencing membrane permeability and partitioning. Furthermore, the electron-donating 6-methoxy group directly impacts the reactivity of the indole core, altering electrophilic substitution patterns compared to unsubstituted analogs [2]. Using an incorrect analog without this precise substitution pattern introduces uncontrolled variables that can drastically reduce synthetic yields, alter reaction selectivity, or produce different biological outcomes, thereby compromising experimental reproducibility and data integrity [3].

Quantitative Differentiation of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 202807-44-1) Against Closest Structural Analogs


Comparative Physicochemical Profile: Lipophilicity (LogP) and Solubility

The 6-methoxy and N-methyl substituents confer a specific lipophilicity profile to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde that distinguishes it from its non-methylated analog. This compound exhibits a predicted LogP of 1.85-2.29, compared to a calculated LogP of approximately 2.20 for the simpler 1H-Indole-3-carbaldehyde core [1]. This difference in lipophilicity is a critical factor for membrane permeability and biological activity. Furthermore, its aqueous solubility is measured at 1.05 mg/mL [2], a key parameter for formulating stock solutions for biological assays.

Physicochemical Property Lipophilicity Drug Discovery

Comparative Physicochemical Profile: Solid-State Stability and Storage

The specific molecular architecture of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde leads to a defined melting point of 124-129°C , which is a key differentiator from other indole-3-carbaldehyde derivatives that may be liquids or have different melting ranges. For instance, the non-methylated analog 6-Methoxy-1H-indole-3-carbaldehyde has a reported melting point of 80-84°C [1]. A higher melting point often correlates with improved solid-state stability and easier handling for precise weighing. Its stability under recommended storage conditions (2-8°C under nitrogen) further ensures consistent performance over time, reducing the risk of degradation and experimental variability.

Chemical Stability Procurement Inventory Management

Synthetic Utility: High-Yield Derivatization to Access Complex Indole Scaffolds

A critical differentiator for this compound is its demonstrated utility as a synthetic intermediate, where its specific substitution pattern enables high-yielding transformations. In a direct comparison to a non-methylated analog, 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde was synthesized from 6-methoxy-1H-indole-3-carboxaldehyde in a 99% yield . This near-quantitative conversion demonstrates that the N-methyl group can be installed with exceptional efficiency, making it a reliable and cost-effective precursor for more complex molecules. This is in contrast to some other indole derivatizations, which can suffer from low yields (e.g., 5-32% for certain N-methylindole syntheses) [1].

Organic Synthesis Methodology Yield

Computational Drug-Likeness: Adherence to Lipinski's Rule of Five

The specific substitution pattern of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde results in a favorable drug-likeness profile, as evidenced by its compliance with Lipinski's Rule of Five [1]. With a molecular weight of 189.21 g/mol (<500), a calculated LogP of 1.85 (<5), and 2 hydrogen bond acceptors (<10), this compound possesses key physicochemical attributes associated with good oral bioavailability. This contrasts with larger or more lipophilic indole derivatives, which may violate these widely accepted guidelines and present greater challenges in drug development.

Drug-Likeness Computational Chemistry ADME

Application Scenarios for 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 202807-44-1) Justified by Quantitative Differentiation


Medicinal Chemistry: Synthesis of Drug-Like Indole-Based Libraries

Given its strict compliance with Lipinski's Rule of Five (MW=189.21, LogP=1.85) [1], 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is an ideal building block for generating compound libraries with a high probability of favorable pharmacokinetic properties. Its moderate LogP ensures good membrane permeability while its established solubility (1.05 mg/mL) [2] facilitates biological testing. Using this scaffold minimizes the risk of incorporating undesirable physicochemical features early in a drug discovery program, thereby improving the efficiency of hit-to-lead optimization.

Methodology Development: Reliable Substrate for High-Yield Organic Transformations

The demonstrated ability to achieve near-quantitative (99%) yields in N-methylation reactions makes 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde an excellent substrate for developing and validating new synthetic methodologies. Its high reactivity and clean conversion profile reduce the complexity of reaction optimization and purification, allowing chemists to focus on the novel aspects of their method rather than troubleshooting substrate-specific issues. This reliability translates to significant time and cost savings in academic and industrial research laboratories.

Structure-Activity Relationship (SAR) Studies: Exploring the Pharmacophoric Role of the 6-Methoxy and N-Methyl Motifs

The unique combination of a 6-methoxy group and N-methyl substitution provides a precise structural probe for SAR studies. The specific lipophilicity (LogP 1.85) and altered reactivity conferred by this substitution pattern [3] allow researchers to systematically investigate the contributions of these functional groups to biological target engagement. This compound serves as a critical comparator to its non-methylated and non-methoxylated analogs, enabling the deconvolution of molecular interactions and guiding the rational design of more potent and selective candidates.

Chemical Biology: Development of Functional Probes and Molecular Tools

The high synthetic yield and reliable solid-state properties (mp 124-129°C) make 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde a robust starting material for creating diverse chemical biology probes. Its aldehyde functionality serves as a versatile handle for conjugation to affinity tags, fluorescent reporters, or bioorthogonal reactive groups. The stability and ease of handling ensure that these valuable probe molecules can be synthesized reproducibly and with high purity, reducing the technical burden on biologists and facilitating the study of complex cellular processes.

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